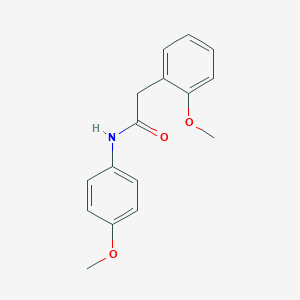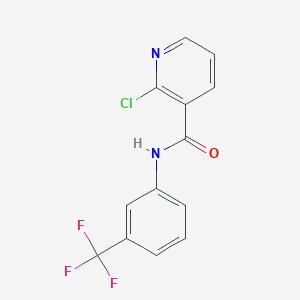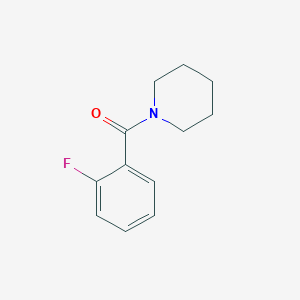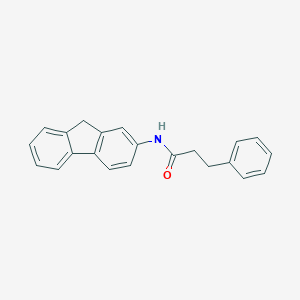![molecular formula C23H23N3O3S B270579 1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes and receptors involved in inflammation and pain pathways, as well as the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also shown potential as a neuroprotective agent in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potential as a multifunctional compound with various applications. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide include investigating its potential as a treatment for various diseases, such as cancer and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods and the optimization of dosage and administration methods are also areas for future research.
Métodos De Síntesis
The synthesis of 1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 4-(pyridin-4-ylmethyl)benzaldehyde with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of sulfuric acid and methanesulfonic acid. The resulting product is then treated with methylsulfonyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as an anticancer agent. Additionally, it has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C23H23N3O3S |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
1-methylsulfonyl-N-[4-(pyridin-4-ylmethyl)phenyl]-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C23H23N3O3S/c1-30(28,29)26-14-2-3-19-16-20(6-9-22(19)26)23(27)25-21-7-4-17(5-8-21)15-18-10-12-24-13-11-18/h4-13,16H,2-3,14-15H2,1H3,(H,25,27) |
Clave InChI |
NXEBORNHCUDKDL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
SMILES canónico |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate](/img/structure/B270502.png)
![Ethyl 4-[(3,4-diethoxybenzoyl)amino]benzoate](/img/structure/B270503.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B270504.png)


![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270507.png)
![Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B270509.png)
![2-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B270510.png)

![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B270516.png)
![N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide](/img/structure/B270521.png)
![methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270522.png)
![2-[(4-phenylpiperazin-1-yl)sulfonyl]-7,8,9,10-tetrahydrophenanthridin-6(5H)-one](/img/structure/B270524.png)